molecular formula C18H29N3O2 B7915741 [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7915741
M. Wt: 319.4 g/mol
InChI Key: DRJBOWQIQIWADI-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester: is an organic compound with a complex structure that includes a piperidine ring, an aminoethyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through cyclization reactions.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.

    Use of Catalysts: Employing catalysts to accelerate the reaction rates.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.

    Reduction: Reduction reactions can occur at the carbamic acid ester, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring and the benzyl ester group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the aminoethyl group.

    Reduction Products: Amines formed from the reduction of the carbamic acid ester.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Utilized in studies involving enzyme interactions and protein binding.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
  • [1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Uniqueness

  • Structural Differences : The presence of the isopropyl group in [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester distinguishes it from similar compounds.
  • Chemical Properties : Unique reactivity due to the specific arrangement of functional groups.
  • Applications : Specific applications in drug development and material science that are not shared by similar compounds.

Properties

IUPAC Name

benzyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-15(2)21(17-9-6-11-20(13-17)12-10-19)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBOWQIQIWADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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